molecular formula C7H7ClO2S B105582 o-Toluenesulfonyl chloride CAS No. 133-59-5

o-Toluenesulfonyl chloride

Cat. No. B105582
CAS RN: 133-59-5
M. Wt: 190.65 g/mol
InChI Key: HDECRAPHCDXMIJ-UHFFFAOYSA-N
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Patent
US06225352B1

Procedure details

p-Toluenesulfonyl chloride (2.88 g, 15.08 mmol) was added in two portions, 30 minutes apart, to a stirring solution of pyrocatechol (1.49 g, 13.53 mmol) and potassium carbonate (2.05 g, 14.85 mmol). The solution was heated to reflux for 4 hours. The cooled solution was evaporated under reduced pressure, and the residue was taken up in ethyl acetate (100 cm3) and water (100 cm3). The aqueous layer was extracted with ethyl acetate (2×100 cm3), and the combined extracts were washed with brine (2×200 cm3), dried (MgSO4), and evaporated under reduced pressure. The residue was triturated with diethyl ether (2×20 cm3), and the precipitate was removed by filtration to give unreacted toluenesulfonyl chloride (1.10 g). The filtrate was evaporated under reduced pressure. The yellow crystals were recrystallized from ethyl acetate and heptane to give mono protected pyrocatechol, (1.65 g, 53%) as clear crystalline squares, mp 80-84° C.
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step Two
Quantity
2.05 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(C)[CH:6]=[CH:5][C:4]([S:7]([Cl:10])(=[O:9])=[O:8])=[CH:3][CH:2]=1.[C:12]1(C(=CC=CC=1)O)O.C(=O)([O-])[O-].[K+].[K+]>>[C:3]1([CH3:12])[C:4]([S:7]([Cl:10])(=[O:8])=[O:9])=[CH:5][CH:6]=[CH:1][CH:2]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.88 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Two
Name
Quantity
1.49 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Step Three
Name
Quantity
2.05 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The cooled solution was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (2×100 cm3)
WASH
Type
WASH
Details
the combined extracts were washed with brine (2×200 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with diethyl ether (2×20 cm3)
CUSTOM
Type
CUSTOM
Details
the precipitate was removed by filtration

Outcomes

Product
Name
Type
product
Smiles
C=1(C(=CC=CC1)S(=O)(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 42.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.